

An In-Depth Technical Guide to 3-(4-Methylphenyl)phenol

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Compound of Interest

Compound Name: 3-(4-Methylphenyl)phenol

Cat. No.: B3031549

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methylphenyl)phenol, a biphenyl derivative, is a significant organic compound with potential applications in medicinal chemistry and materials science. Its structural motif, featuring two interconnected phenyl rings with hydroxyl and methyl substitutions, provides a versatile scaffold for the development of novel molecules. This guide offers a comprehensive overview of its chemical identifiers, synthesis, potential applications, and safety considerations, grounded in established scientific principles.

Part 1: Core Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. **3-(4-Methylphenyl)phenol** is identified by the following key parameters:

Identifier	Value	Source
CAS Number	486455-30-5	[1]
IUPAC Name	3-(4-methylphenyl)phenol	
Synonyms	4'-Methyl-[1,1'-biphenyl]-3-ol, 3-(p-tolyl)phenol	[1]
Molecular Formula	C ₁₃ H ₁₂ O	[1]
Molecular Weight	184.23 g/mol	[1]

Physicochemical Data:

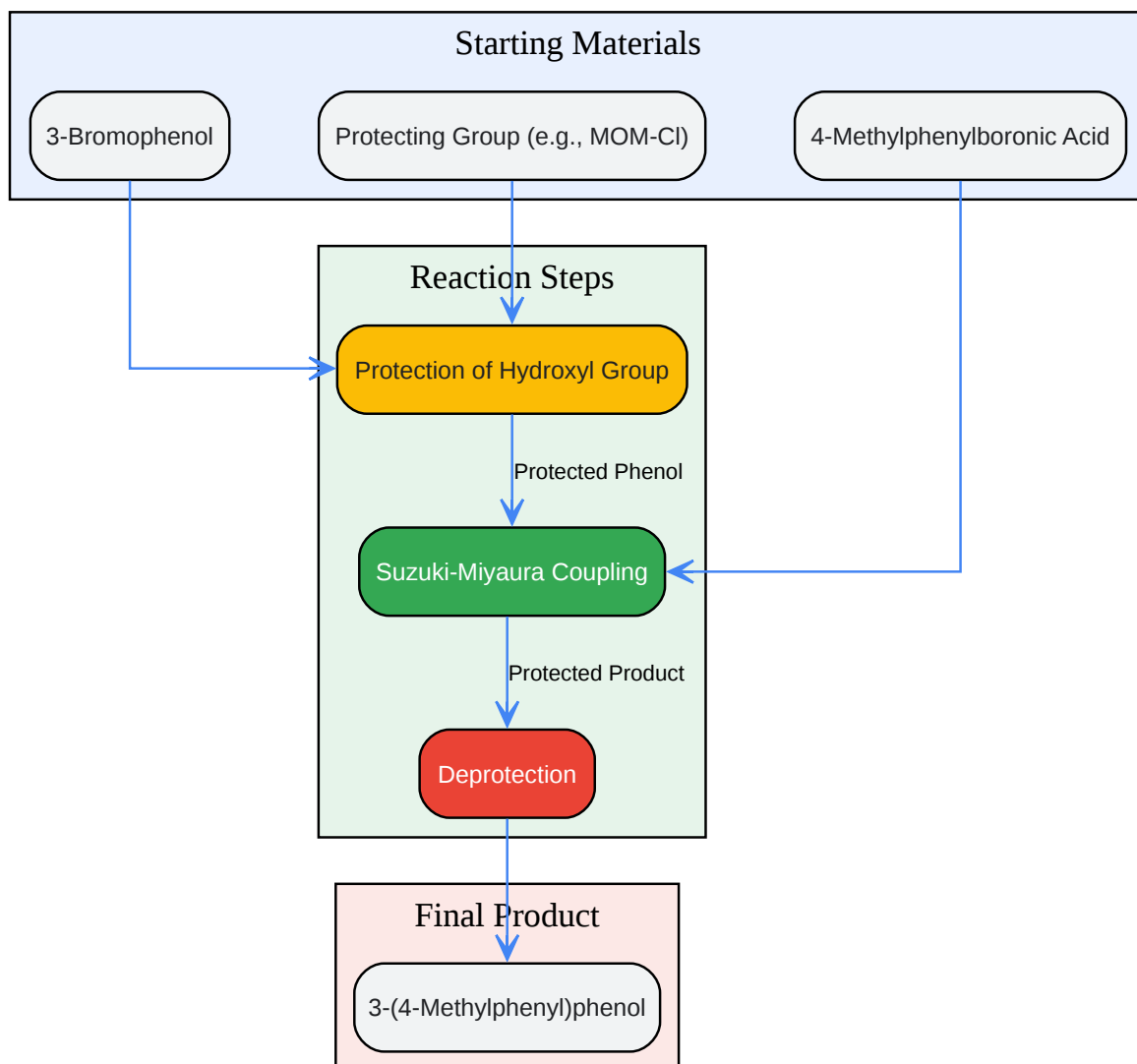
Property	Value	Source
Melting Point	74-75 °C (recrystallized from cyclohexane)	
Boiling Point	343.8 ± 21.0 °C (Predicted)	
Density	1.087 ± 0.06 g/cm ³ (Predicted)	
pKa	9.80 ± 0.10 (Predicted)	

Part 2: Synthesis and Mechanistic Insights

The construction of the biaryl scaffold of **3-(4-Methylphenyl)phenol** is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent method. This reaction offers high yields, mild reaction conditions, and tolerance to a wide range of functional groups.

Logical Synthesis Workflow: Suzuki-Miyaura Coupling

The fundamental principle of this approach is the formation of a carbon-carbon bond between an aryl halide and an organoboron species. For the synthesis of **3-(4-Methylphenyl)phenol**, this translates to the coupling of a protected 3-halophenol with 4-methylphenylboronic acid. The hydroxyl group of the phenol is typically protected to prevent interference with the catalytic cycle.



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Caption: Synthetic workflow for **3-(4-Methylphenyl)phenol** via Suzuki-Miyaura coupling.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of **3-(4-Methylphenyl)phenol**.

Step 1: Protection of 3-Bromophenol

- To a solution of 3-bromophenol (1.0 eq) in an anhydrous solvent such as dichloromethane, add a suitable base (e.g., diisopropylethylamine, 1.5 eq).
- Cool the mixture to 0 °C and add a protecting group reagent, for example, methoxymethyl chloride (MOM-Cl, 1.2 eq), dropwise.
- Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
- Work up the reaction by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected 3-bromophenol.

Causality: The hydroxyl group is a poor leaving group and can be acidic, which can interfere with the Suzuki coupling reaction. Protection with a group like MOM ensures the reaction proceeds efficiently.

Step 2: Suzuki-Miyaura Coupling

- In a reaction vessel, combine the protected 3-bromophenol (1.0 eq), 4-methylphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
- Add a suitable solvent system, typically a mixture of toluene and water.
- Degas the mixture by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.
- Heat the reaction mixture to reflux (around 80-100 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).
- Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
- Dry the organic layer and concentrate to obtain the crude protected **3-(4-methylphenyl)phenol**.

Causality: The palladium catalyst is crucial for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, which ultimately forms the new C-C bond. The base is required to activate the boronic acid for transmetalation.

Step 3: Deprotection

- Dissolve the crude protected product in a suitable solvent (e.g., methanol).
- Add a deprotecting agent, such as hydrochloric acid, and stir at room temperature.
- Monitor the reaction by TLC until the protected compound is fully converted to the final product.
- Neutralize the acid and extract the product with an organic solvent.
- Wash the organic layer, dry, and concentrate.
- Purify the final product by column chromatography on silica gel or recrystallization to afford pure **3-(4-methylphenyl)phenol**.

Causality: The acidic conditions cleave the MOM ether, regenerating the free hydroxyl group to yield the final product.

Part 3: Applications in Research and Drug Development

While specific, large-scale applications of **3-(4-Methylphenyl)phenol** are not extensively documented in publicly available literature, its structure as a functionalized biphenyl suggests significant potential in several areas of research and development.

Scaffold for Medicinal Chemistry:

Biphenyl and phenol moieties are prevalent in a wide range of biologically active compounds. The combination of these two in **3-(4-methylphenyl)phenol** provides a valuable starting point for the synthesis of novel drug candidates. The hydroxyl group can be readily modified to introduce various pharmacophores, and the biphenyl core provides a rigid scaffold that can be optimized for binding to biological targets.

Potential Pharmacological Activities:

Derivatives of biphenyls and phenols have been investigated for a variety of pharmacological activities, including:

- **Anticancer Properties:** Many biphenyl compounds exhibit cytotoxic effects against various cancer cell lines.
- **Antimicrobial Activity:** The phenolic hydroxyl group can contribute to antimicrobial properties.
- **Anti-inflammatory Effects:** Phenolic compounds are known for their antioxidant and anti-inflammatory activities.

Materials Science:

The rigid structure of the biphenyl core makes it a candidate for incorporation into polymers and liquid crystals. The phenolic group allows for further chemical modifications to tailor the material's properties.

Part 4: Analytical Characterization

The identity and purity of synthesized **3-(4-Methylphenyl)phenol** would be confirmed using standard analytical techniques. While a specific public database spectrum for this exact compound is not readily available, the expected spectral data can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **^1H NMR:** The spectrum would show characteristic signals for the aromatic protons on both phenyl rings, a singlet for the methyl group protons, and a broad singlet for the phenolic hydroxyl proton. The coupling patterns of the aromatic protons would provide information about the substitution pattern.
- **^{13}C NMR:** The spectrum would display distinct signals for each of the 13 carbon atoms in the molecule, including the methyl carbon and the carbon bearing the hydroxyl group.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (184.23 g/mol). Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the bond between the two phenyl rings.

Part 5: Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **3-(4-Methylphenyl)phenol**. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling phenolic and biphenyl compounds should be followed.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
- **Storage:** Store in a cool, dry place away from oxidizing agents.
- **Toxicity:** The toxicological properties of **3-(4-Methylphenyl)phenol** have not been extensively studied. However, related biphenyl compounds can cause irritation to the skin, eyes, and respiratory tract. Some biphenyl derivatives have been shown to have effects on the liver and kidneys with chronic exposure. Therefore, it is prudent to handle this compound with care and avoid direct contact and inhalation.

Conclusion

3-(4-Methylphenyl)phenol is a valuable chemical entity with a straightforward synthetic pathway via Suzuki-Miyaura coupling. Its structure holds promise for applications in medicinal chemistry and materials science, although further research is needed to fully elucidate its biological activities and potential uses. This guide provides a foundational understanding of its properties and synthesis to support researchers in their exploration of this and related compounds.

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References

- 1. 3-(4-methylphenyl)phenol | CAS#:486455-30-5 | Chemsrsc [chemsrc.com]
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